molecular formula C19H16FNO3S B302101 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

カタログ番号 B302101
分子量: 357.4 g/mol
InChIキー: LHSMODDCRADMQZ-BOPFTXTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as EFdA, is a novel nucleoside reverse transcriptase inhibitor (NRTI) that has gained significant attention in the scientific community due to its potent anti-HIV activity. EFdA is a promising candidate for the development of new antiretroviral drugs due to its high efficacy, low toxicity, and unique mechanism of action.

作用機序

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. It does this by mimicking the structure of the natural nucleoside, deoxyadenosine, which is incorporated into the viral DNA during replication. However, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is structurally different from deoxyadenosine, which allows it to bind more tightly to the reverse transcriptase enzyme and prevent viral replication.
Biochemical and Physiological Effects:
5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have low toxicity in vitro and in vivo studies. It has also been shown to have a high barrier to resistance, meaning that the virus is less likely to develop resistance to 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione compared to other antiretroviral drugs. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have a synergistic effect when combined with other antiretroviral drugs, which could lead to more effective HIV treatment regimens.

実験室実験の利点と制限

One of the main advantages of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its high potency, which allows for lower dosages and reduces the risk of toxicity. However, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not readily available commercially, which can limit its use in lab experiments. Additionally, the multi-step synthesis process can be challenging and time-consuming, which can be a limitation for researchers.

将来の方向性

There are several future directions for 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research, including the development of long-acting formulations, combination therapies, and exploration of its potential use in other viral infections. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione's unique mechanism of action also makes it a promising candidate for the development of new antiviral drugs. Further research is needed to fully understand the potential of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its role in the treatment of HIV and other viral infections.
In conclusion, 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising candidate for the development of new antiretroviral drugs due to its high efficacy, low toxicity, and unique mechanism of action. Its potent anti-HIV activity and synergistic effects with other antiretroviral drugs make it an attractive option for HIV treatment regimens. Further research is needed to fully understand the potential of 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its role in the treatment of viral infections.

合成法

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the ethoxybenzylidene and fluorobenzyl groups. The final product is obtained through purification and isolation steps.

科学的研究の応用

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-HIV activity and has shown to be highly effective against a broad range of HIV strains, including those that are resistant to current antiretroviral drugs. 5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have a long half-life, which makes it a promising candidate for long-acting drug formulations.

特性

製品名

5-(2-Ethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

分子式

C19H16FNO3S

分子量

357.4 g/mol

IUPAC名

(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO3S/c1-2-24-16-6-4-3-5-14(16)11-17-18(22)21(19(23)25-17)12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3/b17-11-

InChIキー

LHSMODDCRADMQZ-BOPFTXTBSA-N

異性体SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

正規SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。